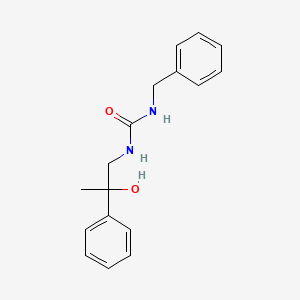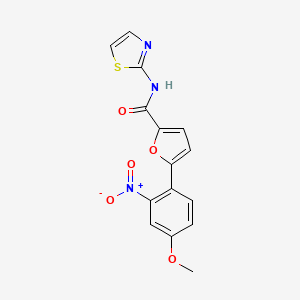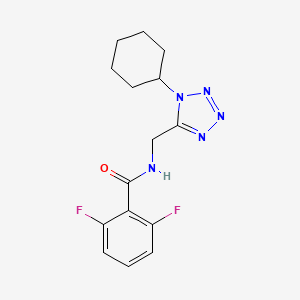
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a base-catalyzed reaction between benzil and urea . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which on acidification yields hydantoin .Chemical Reactions Analysis
The chemical reactions involving similar compounds typically occur at the benzylic position . These reactions are important for synthesis problems .Applications De Recherche Scientifique
Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea derivatives have been identified as potent ROCK inhibitors. These compounds, particularly those with modifications at the benzylic and phenyl positions, show significant potency in inhibiting ROCK in human lung cancer cells, suggesting potential applications in cancer treatment (Pireddu et al., 2012).
Interaction with Calf Thymus DNA
Studies have shown that certain derivatives of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea interact with calf thymus DNA, indicating potential applications in DNA-targeted therapies. These interactions are primarily intercalative, suggesting that these compounds could be used in the development of new drugs or as tools for studying DNA interactions (Ajloo et al., 2015).
Cardiac Myosin ATPase Activation
Some urea derivatives, including 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and shown to be selective cardiac myosin ATPase activators. This suggests potential therapeutic applications for the treatment of systolic heart failure (Manickam et al., 2017).
Antiproliferative Activity in Cancer Cell Lines
Novel urea derivatives containing 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea structure have demonstrated significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, especially in targeting breast carcinoma cell lines (Perković et al., 2016).
Inhibitors of DNA Topoisomerases
Urea derivatives, including those related to 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and evaluated for their ability to inhibit DNA topoisomerases. The inhibition of these enzymes is crucial for anticancer drug development, as it can lead to the suppression of cancer cell proliferation (Esteves-Souza et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIMIUCCDMQQBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)
![N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2364331.png)
![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)


![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)
![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)
![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)

